An In-depth Technical Guide to the Core Basic Properties of 10H-Phenothiazine 5,5-dioxide
An In-depth Technical Guide to the Core Basic Properties of 10H-Phenothiazine 5,5-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10H-Phenothiazine 5,5-dioxide, a derivative of the versatile phenothiazine scaffold, presents a unique set of physicochemical and biological properties. The introduction of the sulfone group significantly alters the electron distribution within the tricyclic system, impacting its acidity, solubility, and biological activity. This technical guide provides a comprehensive overview of the core basic properties of 10H-Phenothiazine 5,5-dioxide, with a focus on its physicochemical characteristics and its emerging roles as a ferroptosis inhibitor and a modulator of the Nrf2 signaling pathway. While experimental data on its pKa and quantitative solubility are limited in the current literature, this guide furnishes detailed experimental protocols for their determination, empowering researchers to fill these knowledge gaps.
Physicochemical Properties
The fundamental physicochemical properties of 10H-Phenothiazine 5,5-dioxide are crucial for its handling, formulation, and interpretation of its biological activity.
Acidity and Basicity: The N-H Proton
The basicity of 10H-Phenothiazine 5,5-dioxide is primarily attributed to the lone pair of electrons on the nitrogen atom at position 10. However, the strongly electron-withdrawing nature of the sulfone group (SO₂) significantly influences the acidity of the N-H proton. This electron-withdrawing effect delocalizes the lone pair on the nitrogen, making it less available for protonation and simultaneously increasing the acidity of the N-H proton compared to the parent 10H-phenothiazine.
To address this data gap, a detailed experimental protocol for determining the pKa of poorly soluble compounds is provided in Section 2.1.
Solubility Profile
10H-Phenothiazine 5,5-dioxide is generally described as a solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetone, with lower solubility in water.[1] However, specific quantitative solubility data across a range of solvents is not extensively documented.
A detailed experimental protocol for determining the solubility of poorly soluble compounds is provided in Section 2.2.
Physicochemical Data Summary
The following table summarizes the available quantitative data for 10H-Phenothiazine 5,5-dioxide.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂S | [2] |
| Molecular Weight | 231.27 g/mol | [2] |
| Appearance | White to light yellow to light orange powder or crystal | [3] |
| Melting Point | 258 °C | [3] |
| Predicted pKa (Sulfone) | -5.04 ± 0.20 | ChemicalBook |
Experimental Protocols
To empower researchers to obtain precise data on the basic properties of 10H-Phenothiazine 5,5-dioxide, the following detailed experimental protocols are provided.
Determination of pKa by Potentiometric Titration in a Co-solvent System
Given the poor aqueous solubility of 10H-Phenothiazine 5,5-dioxide, a potentiometric titration in a co-solvent system is a suitable method for pKa determination.
Objective: To determine the apparent pKa (pKa') of the N-H proton of 10H-Phenothiazine 5,5-dioxide in a co-solvent/water mixture and extrapolate to obtain the aqueous pKa.
Materials:
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10H-Phenothiazine 5,5-dioxide
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Co-solvent (e.g., methanol, ethanol, or dioxane, HPLC grade)
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Deionized water (carbonate-free)
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M, carbonate-free)
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Potassium chloride (KCl)
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pH meter with a combination glass electrode
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Automatic titrator or burette
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Magnetic stirrer and stir bar
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Volumetric flasks and pipettes
Procedure:
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Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures with varying compositions (e.g., 30%, 50%, 70% v/v co-solvent). Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength.
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Sample Preparation: Accurately weigh a precise amount of 10H-Phenothiazine 5,5-dioxide and dissolve it in a known volume of each co-solvent mixture to prepare a solution of known concentration (e.g., 1-5 mM).
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Titration Setup: Calibrate the pH meter using standard aqueous buffers. Place a known volume of the sample solution in a titration vessel, add a magnetic stir bar, and immerse the pH electrode.
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Titration: Titrate the sample solution with the standardized KOH solution. Record the pH value after each addition of the titrant. Continue the titration well past the equivalence point.
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Data Analysis: Plot the pH versus the volume of titrant added to obtain the titration curve. Determine the equivalence point (Vₑ) from the first or second derivative of the curve. The pH at half the equivalence point (Vₑ/2) corresponds to the apparent pKa (pKa') in that specific co-solvent mixture.
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Extrapolation to Aqueous pKa: Plot the determined pKa' values against the mole fraction or volume percentage of the co-solvent. Extrapolate the resulting linear plot to zero co-solvent concentration to obtain the aqueous pKa value.
Determination of Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of 10H-Phenothiazine 5,5-dioxide in various solvents at a constant temperature.
Materials:
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10H-Phenothiazine 5,5-dioxide
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Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone)
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Vials with screw caps
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Constant temperature shaker or incubator
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Centrifuge
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Analytical balance
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High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
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Syringe filters (0.22 µm)
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Volumetric flasks and pipettes
Procedure:
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Preparation of Saturated Solutions: Add an excess amount of 10H-Phenothiazine 5,5-dioxide to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
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Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
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Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantification:
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HPLC Method: Develop and validate an HPLC method for the quantification of 10H-Phenothiazine 5,5-dioxide. Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered sample solution with a suitable mobile phase to a concentration within the linear range of the calibration curve and inject it into the HPLC system.
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UV-Vis Spectrophotometry Method: If the compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). Dilute the filtered sample solution with the same solvent and measure its absorbance.
-
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Calculation: Calculate the concentration of 10H-Phenothiazine 5,5-dioxide in the saturated solution using the calibration curve. The solubility is typically expressed in mg/mL or mol/L.
Biological Activity and Signaling Pathways
Recent research has highlighted the potential of 10H-Phenothiazine 5,5-dioxide in modulating key cellular pathways involved in oxidative stress and cell death.
Inhibition of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. 10H-Phenothiazine 5,5-dioxide has been identified as a potential inhibitor of ferroptosis.[4] The proposed mechanism involves its ability to act as a radical-trapping antioxidant, thereby preventing the accumulation of lipid peroxides that are hallmarks of ferroptotic cell death.[4] This protective effect is crucial in conditions where ferroptosis is implicated, such as in certain neurodegenerative diseases.
The core mechanism of ferroptosis and the proposed intervention by 10H-Phenothiazine 5,5-dioxide are illustrated in the following diagram.
Caption: Inhibition of Ferroptosis by 10H-Phenothiazine 5,5-dioxide.
Activation of the Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a master regulator of the cellular antioxidant response. Phenothiazine derivatives have been shown to activate this pathway, and 10H-Phenothiazine 5,5-dioxide is also implicated as a potential activator.[5] The canonical mechanism of Nrf2 activation involves the interaction of activators with Keap1 (Kelch-like ECH-associated protein 1), a repressor protein that targets Nrf2 for degradation under basal conditions. By modifying specific cysteine residues on Keap1, activators disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.
The workflow for Nrf2 activation by phenothiazine derivatives is depicted below.
Caption: Nrf2 Signaling Pathway Activation by 10H-Phenothiazine 5,5-dioxide.
Synthesis
10H-Phenothiazine 5,5-dioxide is typically synthesized by the oxidation of 10H-phenothiazine. A common and effective method involves the use of hydrogen peroxide in an acidic medium.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 10H-Phenothiazine 5,5-dioxide.
Caption: General Synthesis Workflow for 10H-Phenothiazine 5,5-dioxide.
Conclusion
10H-Phenothiazine 5,5-dioxide is a compound of significant interest due to its unique physicochemical properties and promising biological activities. While a complete profile of its basic properties, particularly its N-H pKa and quantitative solubility in various solvents, requires further experimental investigation, this guide provides the necessary protocols for researchers to undertake these measurements. The emerging roles of 10H-Phenothiazine 5,5-dioxide as a ferroptosis inhibitor and a potential activator of the Nrf2 pathway open up new avenues for its exploration in the context of drug discovery and development for diseases associated with oxidative stress and regulated cell death. The information and protocols presented herein are intended to serve as a valuable resource for the scientific community to further elucidate the properties and therapeutic potential of this intriguing molecule.
References
- 1. Buy 10H-Phenothiazine 5,5-dioxide | 1209-66-1 [smolecule.com]
- 2. Phenothiazine 5,5-dioxide | C12H9NO2S | CID 71024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10H-Phenothiazine 5,5-dioxide (1209-66-1) for sale [vulcanchem.com]
- 4. Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenothiazines: Nrf2 activation and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
